methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a bromine atom, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone under radical or nucleophilic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and trifluoromethylation steps to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), alkyl halides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated product.
Substitution: Hydroxyl, cyano, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both an amino group and a trifluoromethyl group on the same phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-18-10(17)5-9(16)6-2-7(11(13,14)15)4-8(12)3-6/h2-4,9H,5,16H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSADOMIPKGFG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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